(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione
Overview
Description
(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione is a complex organic compound characterized by its unique pyrano[3,2-b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds in the pyrrole ring.
Oxidation and Reduction: These reactions are essential for introducing hydroxyl groups and achieving the correct oxidation state of the compound.
Cyclization: This step is crucial for forming the pyrano[3,2-b]pyrrole core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of derivatives with enhanced biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione: shares similarities with other pyrrole and pyran derivatives.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with potential biological activity.
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: A related compound with a fused pyrrole-pyridine structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-9(16-4)8(14)10(15)11-5/h2-3,10-12,15H,1H3/b3-2+/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSKIPBFMBFDI-VMZHVLLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(=O)C(N2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)C(=O)[C@H](N2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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